8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
The compound 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an oxazole ring, and an azabicyclo octene framework, making it an interesting subject for scientific research.
Scientific Research Applications
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the oxazole ring and the azabicyclo octene framework. The chlorophenyl group is introduced through a substitution reaction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
Mechanism of Action
The mechanism of action of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene
- 8-[3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene
Uniqueness
The uniqueness of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene lies in its specific chlorophenyl substitution, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-16(17(20-23-11)14-7-2-3-8-15(14)19)18(22)21-12-5-4-6-13(21)10-9-12/h2-5,7-8,12-13H,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZWVUXLYQGRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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